Lipophilicity (XLogP3-AA) Advantage Over Non-Fluorinated Analog
The target compound demonstrates a significant increase in computed lipophilicity over its non-fluorinated analog, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. This is a critical parameter for membrane permeability and oral bioavailability [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid: -0.3 |
| Quantified Difference | ΔXLogP = +0.8 log units |
| Conditions | PubChem computed properties, XLogP3 3.0 algorithm |
Why This Matters
A 0.8 log unit increase in lipophilicity can be the difference between a compound being impermeable and having acceptable oral absorption, making the fluorinated version essential for drug discovery programs aiming for intracellular or CNS targets.
- [1] PubChem. (2025). Computed XLogP3-AA for CID 63963697: 0.5. View Source
- [2] PubChem. (2025). Computed XLogP3-AA for CID 50896807: -0.3. View Source
